4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Description
4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H12BrN3O2S and its molecular weight is 366.23. The purity is usually 95%.
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Scientific Research Applications
Bromination of Organic Molecules
A study by Zupan and Šegatin (1994) explored the bromination of organic molecules using polymer-supported bromine complexes. Although the specific compound was not directly mentioned, the research highlights the role of polymer matrices in the reactivity of bromine complexes with basic units such as pyridine and piperazine, which are relevant to the synthesis and modification of compounds like "4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one" (Zupan & Šegatin, 1994).
Anticancer Agents Design and Synthesis
El-Masry et al. (2022) synthesized a series of compounds, including substituted piperazines, for their cytotoxic potential against cancer cell lines. This research indicates the potential application of piperazine derivatives in the development of new anticancer agents, suggesting a pathway for exploring the biological activities of "this compound" in oncological research (El-Masry et al., 2022).
Rhodium-Catalyzed Carbonylation Reactions
Ishii et al. (1997) reported on a rhodium-catalyzed carbonylation reaction involving N-(2-pyridinyl)piperazines, highlighting the regioselective carbonylation at a C−H bond. This study showcases the potential of using transition metal-catalyzed reactions for the functionalization of compounds related to "this compound," opening avenues for synthesizing novel derivatives with potential pharmacological properties (Ishii et al., 1997).
Benzylic Dehydrogenation of Electron-Deficient Heteroarenes
Zhang, Huang, and Newhouse (2019) demonstrated the benzylic dehydrogenation of electron-deficient heteroarenes using nickel catalysis paired with an unconventional bromothiophene oxidant. This research could provide a methodological framework for modifying the structure of "this compound," potentially altering its properties for various scientific applications (Zhang, Huang, & Newhouse, 2019).
Properties
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-10-7-11(21-9-10)14(20)17-5-6-18(13(19)8-17)12-3-1-2-4-16-12/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGIJOBOEUTNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.